molecular formula C12H24N2O2 B6263343 rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans CAS No. 1807940-54-0

rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans

Cat. No.: B6263343
CAS No.: 1807940-54-0
M. Wt: 228.3
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Description

rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans: is a chemical compound with the molecular formula C12H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group and a carbamate functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,4-dimethylpyrrolidine as the core structure.

  • Reaction Steps: tert-butyl carbamate group to the pyrrolidine ring. This can be achieved through a series of reactions including amination, carbamation, and protection/deprotection steps .

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) is crucial for large-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions are common, where different groups can replace the existing ones on the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different alkyl or aryl groups attached to the pyrrolidine ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents. Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The exact mechanism may involve binding to active sites or modulating signaling pathways . The molecular pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • rac-tert-butyl N-{[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl}carbamate

  • rac-tert-butyl N-{[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, cis

Uniqueness: The trans isomer of this compound is unique due to its specific spatial arrangement, which can lead to different biological activities and chemical properties compared to its cis counterpart and other similar compounds.

Properties

CAS No.

1807940-54-0

Molecular Formula

C12H24N2O2

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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